{bicyclo[2.2.2]octan-2-yl}methanethiol
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Overview
Description
{Bicyclo[222]octan-2-yl}methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.2.2]octan-2-yl}methanethiol typically involves the Diels–Alder reaction followed by ring-closing metathesis. The Diels–Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the thiol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form sulfonic acids or disulfides.
Reduction: Reducing agents like lithium aluminum hydride can reduce disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, disulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
{Bicyclo[2.2.2]octan-2-yl}methanethiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {bicyclo[2.2.2]octan-2-yl}methanethiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octane-1,4-diol
- Bicyclo[2.2.2]octane-2,3-dimethanol
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 2-(Phenylsulfonyl)bicyclo[2.2.2]octane
- Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Uniqueness
{Bicyclo[2.2.2]octan-2-yl}methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This differentiates it from other bicyclo[2.2.2]octane derivatives that may lack this functional group and, consequently, the same level of reactivity and application potential .
Properties
CAS No. |
2006968-39-2 |
---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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